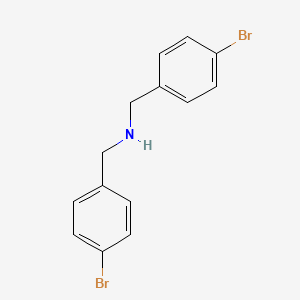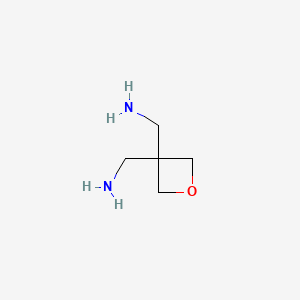
3,3-Oxetanedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a chemical compound with the empirical formula C4H9NO . It is also known as 3-oxetanemethanamine or (Oxetan-3-yl)methanamine . It is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of “[3-(Aminomethyl)oxetan-3-yl]methanamine” can be represented by the SMILES stringNCC1COC1 . The InChI key for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a liquid at room temperature . It has a refractive index of 1.458 (n20/D) and a density of 1.014 g/mL at 25 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- Heterocyclic Schiff Bases Synthesis : Synthesis of novel Schiff bases using 3-aminomethyl pyridine has been achieved, with a focus on their potential as anticonvulsant agents. These compounds have been found effective in seizures protection after intraperitoneal administration (Pandey & Srivastava, 2011).
Molecular Synthesis and Characterization
- Synthesis of Methanamine Compounds : The successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds through polyphosphoric acid condensation has been reported, demonstrating high yields and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Studies on Binding Affinity and Steric Tolerance
- Binding and Steric Tolerance Studies : Research on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs has provided insights into the steric tolerance and binding affinity at 5-HT(2A) and H(1) receptors, highlighting the structural flexibility of these molecules (Shah et al., 2010).
Isolation Techniques in Chemistry
- Cation-exchange Chromatography : Large-scale syntheses of various amines, including ethylidynetris(methanamine), have been conducted, with an emphasis on isolation techniques such as cation-exchange chromatography and selective complexation (Geue & Searle, 1983).
Applications in Bioorganic Chemistry and Imaging
- Iron(III) Complexes for Imaging and Photocytotoxicity : The synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds has been explored for applications in cellular imaging and photocytotoxicity under red light (Basu et al., 2014).
Catalysis and Organic Synthesis
- Palladacycles and Transfer Hydrogenation : Synthesis of various methanamine derivatives and their use in catalysis, particularly in transfer hydrogenation reactions, has been reported, demonstrating their effectiveness and selectivity in these processes (Karabuğa et al., 2015), (Roffe et al., 2016).
Antimicrobial Studies
- Antimicrobial Activity Evaluation : Research on the synthesis of compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine has been conducted to evaluate their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
[3-(Aminomethyl)oxetan-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of [3-(Aminomethyl)oxetan-3-yl]methanamine on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, [3-(Aminomethyl)oxetan-3-yl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active site of the enzyme, leading to changes in enzyme conformation and function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Aminomethyl)oxetan-3-yl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of [3-(Aminomethyl)oxetan-3-yl]methanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
[3-(Aminomethyl)oxetan-3-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, it may be metabolized by amine oxidases, leading to the production of specific metabolites that can further influence cellular function .
Transport and Distribution
The transport and distribution of [3-(Aminomethyl)oxetan-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may be concentrated in specific areas where it can exert its biochemical effects .
Subcellular Localization
[3-(Aminomethyl)oxetan-3-yl]methanamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Properties
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJQFVDVUKOSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

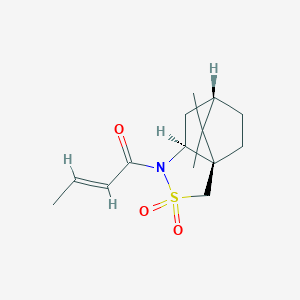






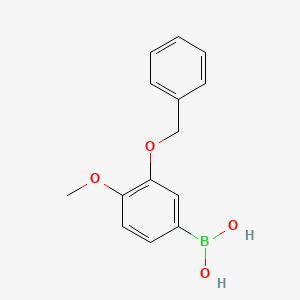
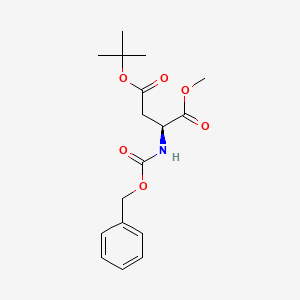
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
